Tert-butyl 2-(4-cyanophenoxy)propanoate
Overview
Description
Tert-butyl 2-(4-cyanophenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a cyanophenoxy group, and a propanoate moiety
Mechanism of Action
Target of Action
Tert-butyl 2-(4-cyanophenoxy)propanoate is a complex organic compound with a unique structure . The primary targets of this compound are currently unknown. This is an area of ongoing research, and scientists are working to identify the specific biological targets that this compound interacts with.
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(4-cyanophenoxy)propanoate plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in ester hydrolysis, such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond in this compound, leading to the formation of 2-(4-cyanophenoxy)propanoic acid and tert-butanol. The interactions between this compound and these enzymes are typically characterized by substrate-enzyme binding, followed by catalytic conversion .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. This compound may modulate signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound can alter gene expression by influencing transcription factors or other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, affecting the production and utilization of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound may inhibit esterases by binding to their active sites, preventing the hydrolysis of other ester substrates. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to downstream effects on gene expression, as the activity of transcription factors and other regulatory proteins is modulated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or no observable effects. As the dosage increases, the effects become more pronounced, with potential threshold effects observed at specific concentrations. High doses of this compound can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to ester hydrolysis. The primary enzymes involved in its metabolism are esterases and lipases, which catalyze the hydrolysis of the ester bond. This reaction produces 2-(4-cyanophenoxy)propanoic acid and tert-butanol, which can then enter other metabolic pathways. The presence of this compound can also affect metabolic flux and metabolite levels, as the hydrolysis products may interact with other enzymes and pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its activity and function, as its concentration in specific areas of the cell may influence its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transporters. The localization of this compound can affect its activity and function, as its presence in specific cellular compartments may enhance or inhibit its interactions with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-cyanophenoxy)propanoate can be achieved through a chemoenzymatic route. One such method involves the enantioselective transesterification using Candida antarctica lipase B (Novozym 435) as a catalyst . The reaction conditions typically require an organic medium with controlled water content to prevent hydrolysis of the products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of chemoenzymatic synthesis can be scaled up for industrial applications, ensuring efficient and sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-cyanophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanophenoxy group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the cyanophenoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs of the original compound.
Scientific Research Applications
Tert-butyl 2-(4-cyanophenoxy)propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-cyano-2-fluorophenoxy)propanoate: A similar compound with a fluorine atom in the phenoxy group.
Tert-butyl 2-(4-methylphenoxy)propanoate: A compound with a methyl group instead of a cyano group.
Uniqueness
Tert-butyl 2-(4-cyanophenoxy)propanoate is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 2-(4-cyanophenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(13(16)18-14(2,3)4)17-12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTDWQQYIYFZLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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